JB-11 isethionate
Description
Properties
CAS No. |
82935-04-4 |
|---|---|
Molecular Formula |
C21H29N5O7S |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6) |
InChI Key |
YATKEMOVGUXIDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
82935-04-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 898 CI-898 CI898 Hydrate, Trimetrexate JB 11 JB-11 JB11 Monohydrate, Monoacetate Trimetrexate NSC 249008 NSC 328564 NSC-249008 NSC-328564 NSC249008 NSC328564 Trimetrexate Trimetrexate Hydrate Trimetrexate Monohydrate, Monoacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Cocoyl Isethionate
Structural and Functional Similarities :
- Both JB-11 and sodium cocoyl isethionate (SCI) are sulfonate-based surfactants. SCI combines isethionic acid with coconut oil-derived fatty acids, providing a creamy lather and mild cleansing .
- Applications : SCI dominates the personal care market (e.g., shampoos, baby products) due to its high foaming capacity and low irritation . JB-11 may target similar applications but could differ in fatty acid chain length or formulation synergies.
Performance Data :
Research Findings :
- SCI’s enzymatic synthesis and eco-friendly profile make it a benchmark for sustainable surfactants . JB-11’s innovation may lie in enhanced solubility or stability under extreme pH conditions.
Pentamidine Isethionate
Functional Contrast :
- Pentamidine isethionate is an antiprotozoal drug used against infections like Balamuthia mandrillaris .
- Efficacy: In vitro studies show pentamidine’s MIC (Minimum Inhibitory Concentration) values of 3.69–4 µg/ml against trypanosomes, though it is less potent than nitroxoline in recent comparisons .
Hydroxystilbamidine Isethionate
Antimicrobial Role :
Comparative Activity :
| Compound | Target Microbe | Efficacy |
|---|---|---|
| Hydroxystilbamidine | Acanthamoeba spp. | High |
| This compound | Not applicable | N/A |
Sodium Lauryl Sulfate (SLS)
Surfactant Comparison :
Key Differences :
| Property | SLS | This compound |
|---|---|---|
| Irritation Potential | High | Low |
| Environmental Persistence | Moderate | High biodegradability |
| pH Stability | Sensitive to hard water | Resistant to multivalent ions |
Research and Development Insights
- Enzyme Interactions : Isethionates like JB-11 may influence ion channels, as seen in studies where isethionate modifies nicotinic channel permeability (46–56% increase in permeability ratio) .
- Sulfur Metabolism : Certain isethionates serve as sulfur sources in yeast (e.g., Met31/32-dependent pathways), though JB-11’s role here is unexplored .
- Synthesis Challenges : Sodium isethionate’s unfavorable enthalpy of solvation necessitates advanced formulation techniques to prevent recrystallization—a hurdle JB-11 may address through structural optimization .
Preparation Methods
Strategy 1: Prefunctionalized Heterocycle Synthesis
This approach involves synthesizing the heterocyclic nucleus with an integrated carboxylate ester moiety. For indole and azaindole derivatives (structural analogs of trimetrexate), base-induced cyclization of ester intermediates is a key step. For example, cyclization using potassium tert-butoxide or similar bases facilitates ring closure, as demonstrated in methods adapted from Boes et al. and Robertson.
Strategy 2: Post-Cyclization Functionalization
Here, the parent heterocycle is synthesized first, followed by the installation of a carboxylate group. Palladium-mediated cyclizations, such as those described in Scheme 1-6 of the patent, enable the formation of indole-2-carboxylates through couplings with carbon monoxide or ester-containing reagents.
Detailed Synthesis Routes from Patent WO2002085301A2
The patent provides multiple schemes for synthesizing heterocyclic carboxylates, which are critical precursors to this compound. Below, key routes are analyzed:
Scheme 1-6: Palladium-Mediated Cyclization
This method employs palladium catalysts to construct the indole backbone. For example, reacting a brominated aniline derivative with methyl acrylate in the presence of $$ \text{Pd(OAc)}_2 $$ and a phosphine ligand yields indole-2-carboxylates. Reaction conditions typically involve temperatures of 80–100°C and inert atmospheres (e.g., nitrogen).
Scheme 1-13: Benzisoxazole Carboxylate Synthesis
A multistep process converts 2-hydroxybenzoic acid derivatives into benzisoxazole carboxylates:
Salt Formation with Isethionic Acid
The final step involves reacting the trimetrexate free base with isethionic acid. This is typically performed in a polar solvent (e.g., ethanol/water mixtures) under reflux, followed by crystallization to isolate the isethionate salt.
Key Reaction Steps and Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
- SMILES/InChI : Used to verify connectivity and functional groups.
- Mass Spectrometry : Confirms molecular weight (495.549 g/mol).
- Chromatography : HPLC profiles assess purity, with pharmacokinetic data showing a $$ C{\text{max}} $$ of 3.1 mg/L and $$ t{1/2} $$ of 11 hours in clinical studies.
Challenges and Optimization
Synthetic hurdles include:
- Myelosuppression Risks : Impurities or residual solvents may contribute to adverse effects observed in clinical trials (e.g., hematotoxicity at 110 mg/m² doses).
- Yield Limitations : Palladium-mediated steps often require stringent conditions, impacting scalability. Patent methods suggest tetrabutylammonium bromide as a phase-transfer catalyst to improve efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
